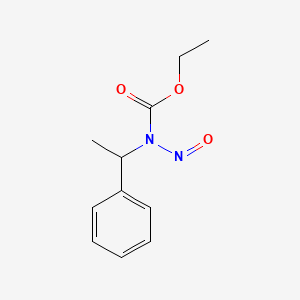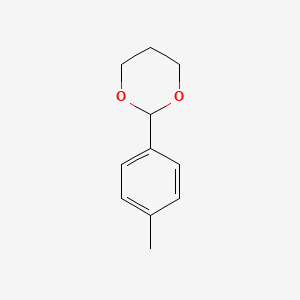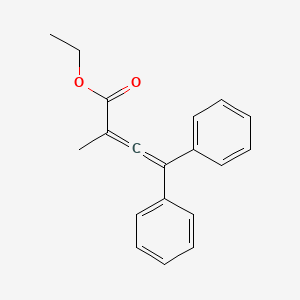
ethyl N-nitroso-N-(1-phenylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-nitroso-N-(1-phenylethyl)carbamate is an organic compound with the molecular formula C11H14N2O3. This compound contains 14 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, and 3 oxygen atoms It is a member of the carbamate family, which are esters of carbamic acid
Preparation Methods
The synthesis of ethyl N-nitroso-N-(1-phenylethyl)carbamate typically involves the reaction of ethyl carbamate with nitrosating agents under controlled conditions. The reaction conditions often include maintaining a specific temperature and pH to ensure the successful formation of the nitroso group. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Ethyl N-nitroso-N-(1-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the nitroso group, converting it back to the parent carbamate.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl N-nitroso-N-(1-phenylethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce nitroso groups into other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl N-nitroso-N-(1-phenylethyl)carbamate involves the interaction of the nitroso group with molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Ethyl N-nitroso-N-(1-phenylethyl)carbamate can be compared with other carbamate compounds, such as:
Ethyl carbamate: Lacks the nitroso group and has different chemical properties and applications.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
N-nitroso-N-methylurea: Contains a nitroso group but has a different overall structure and set of applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
6316-19-4 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl N-nitroso-N-(1-phenylethyl)carbamate |
InChI |
InChI=1S/C11H14N2O3/c1-3-16-11(14)13(12-15)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI Key |
YLYAMKIPLZTQQW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C(C)C1=CC=CC=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14733398.png)
![[4-(Acetyloxy)-3-aminophenyl]arsonic acid](/img/structure/B14733402.png)




![Dimethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B14733445.png)
![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)


![n-[2-(2-Nitrophenyl)ethyl]butan-1-amine](/img/structure/B14733473.png)
